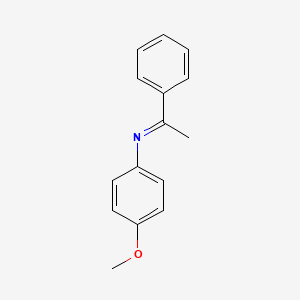
Potassium henicosafluorodecanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium henicosafluorodecanesulphonate is a chemical compound with the molecular formula C10F21KO3S. It is a potassium salt of henicosafluorodecanesulfonic acid, characterized by its high fluorine content and unique chemical properties. This compound is known for its stability and resistance to degradation, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium henicosafluorodecanesulphonate typically involves the reaction of henicosafluorodecanesulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the continuous addition of henicosafluorodecanesulfonic acid and potassium hydroxide into the reactor, followed by crystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium henicosafluorodecanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although its high fluorine content makes it relatively inert to many oxidizing and reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically require elevated temperatures and the presence of a catalyst.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom.
Scientific Research Applications
Potassium henicosafluorodecanesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium henicosafluorodecanesulphonate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their chemical reactivity. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
- Potassium perfluorodecanesulfonate
- Potassium perfluorooctanesulfonate
- Potassium perfluorobutanesulfonate
Comparison: Potassium henicosafluorodecanesulphonate is unique due to its longer carbon chain and higher fluorine content compared to similar compounds. This results in greater stability and resistance to degradation, making it more suitable for applications requiring long-term stability and chemical resistance. Additionally, its unique structure allows for specific interactions with molecular targets that are not possible with shorter-chain fluorinated compounds .
Properties
CAS No. |
2806-16-8 |
|---|---|
Molecular Formula |
C10HF21KO3S |
Molecular Weight |
639.24 g/mol |
IUPAC Name |
potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate |
InChI |
InChI=1S/C10HF21O3S.K/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34); |
InChI Key |
FAXAHTRTUXEMQN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K] |
| 2806-16-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3050626.png)


![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)
![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)
![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)






